molecular formula C24H19F3N6O2S B2966682 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide CAS No. 866844-71-5

4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide

Cat. No.: B2966682
CAS No.: 866844-71-5
M. Wt: 512.51
InChI Key: CAAXWJZDHMLGPI-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]quinazoline core fused with a trifluoromethylphenyl group at position 3 and a benzene sulfonamide moiety linked via an ethylamino spacer at position 3.

Properties

IUPAC Name

4-[2-[[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N6O2S/c25-24(26,27)17-5-3-4-16(14-17)21-23-30-22(19-6-1-2-7-20(19)33(23)32-31-21)29-13-12-15-8-10-18(11-9-15)36(28,34)35/h1-11,14H,12-13H2,(H,29,30)(H2,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAXWJZDHMLGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl triazoles . The reaction conditions often include the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the triazole ring, which can form stable complexes with various biological molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide-Functionalized Dihydroquinazoline Derivatives (Compounds 1a–f)

describes compounds with the general formula 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide , where substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) modulate electronic and steric properties. Key comparisons:

  • Core Structure : Unlike the triazoloquinazoline system in the target compound, these derivatives feature a dihydroquinazoline scaffold, which reduces aromatic conjugation and may alter binding kinetics.
  • Substituent Effects : Electron-withdrawing groups (Cl, Br) in 1d–1e may enhance electrophilic interactions, similar to the CF₃ group in the target compound. However, the CF₃ group offers superior steric bulk and hydrophobicity compared to halogens.
  • Sulfonamide Positioning: Both classes retain the sulfonamide group, but the ethylamino linker in the target compound may improve conformational flexibility for target binding compared to the rigid ethenyl spacer in 1a–f .
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one

reports a triazoloquinazolinone with a phenoxy substituent. Key distinctions:

  • In contrast, the target compound’s CF₃ group is sterically bulky and electron-deficient, favoring hydrophobic interactions.
  • Hydrogen Bonding: The target’s sulfonamide provides dual hydrogen-bond donor/acceptor capacity, whereas the quinazolinone’s carbonyl group acts only as an acceptor. This difference may influence binding specificity in enzyme active sites.
  • Synthesis: The phenoxy derivative is synthesized using diphenyl-N-cyano-dithioimidocarbonate, while the target compound’s CF₃ and sulfonamide groups likely require alternative reagents (e.g., sulfonyl chlorides or coupling agents) .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

highlights a triazoloquinazoline with a benzenesulfonyl group and 4-ethoxyphenylamine. Notable contrasts:

  • Sulfonyl vs.
  • Ethoxy vs. CF₃ : The ethoxy group in this analogue improves solubility but lacks the metabolic stability conferred by the CF₃ group.
  • Spatial Arrangement: The absence of an ethylamino spacer in this compound may limit its ability to access deep binding pockets compared to the target molecule .

Comparative Data Table

Property Target Compound Compounds 1a–f () 2-Phenoxy Analogue () 3-(Benzenesulfonyl) Derivative ()
Core Structure Triazolo[1,5-a]quinazoline 3,4-Dihydroquinazoline Triazolo[1,5-a]quinazolinone Triazolo[1,5-a]quinazoline
Key Substituent CF₃ (position 3), sulfonamide (position 5) Variable X (H, CH₃, OCH₃, etc.) Phenoxy (position 2) Benzenesulfonyl (position 3), ethoxy
Hydrogen Bonding SO₂NH₂ (donor/acceptor) SO₂NH₂ (donor/acceptor) C=O (acceptor) SO₂ (acceptor only)
Synthetic Route Likely requires sulfonylation/CF₃ coupling Condensation with substituted benzals Diphenyl-N-cyano-dithioimidocarbonate Sulfonylation of amine intermediates
Lipophilicity (LogP) High (CF₃ contribution) Moderate (depends on X) Moderate (phenoxy) Moderate-low (ethoxy)

Research Implications

  • Substituent Optimization : The CF₃ group in the target compound balances lipophilicity and stability more effectively than halogens or alkoxy groups in analogues.
  • Linker Flexibility: The ethylamino spacer may enable superior target engagement compared to rigid or absent linkers in other derivatives.
  • Sulfonamide Superiority : The dual hydrogen-bond capacity of the sulfonamide group likely enhances binding affinity relative to sulfonyl or carbonyl functionalities.

Biological Activity

The compound 4-[2-({3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.

Structural Overview

This compound features a triazoloquinazoline core, which is known for various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of quinazoline derivatives, including those containing triazole moieties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays indicated that derivatives of quinazoline exhibited significant cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for some derivatives were reported as low as 10 µM for PC3 cells, indicating potent activity .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects often involves inducing apoptosis and inhibiting cell proliferation. For example, certain triazoloquinazolines have been shown to act as DNA intercalators, disrupting cancer cell replication .
CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A5HT-2912

Other Biological Activities

In addition to anticancer effects, compounds within this chemical class have demonstrated:

  • Antibacterial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that quinazoline derivatives can modulate inflammatory pathways, providing a basis for their use in inflammatory diseases .

Case Studies

  • Cytotoxicity in Prostate Cancer : A study evaluated several quinazoline derivatives for their ability to inhibit growth in PC3 cells. The most effective compound displayed an IC50 of 10 µM and induced apoptosis through caspase activation.
  • Fluorescent Properties : Compounds similar to the one discussed were found to exhibit fluorescence properties that could be utilized in bioimaging applications. This property is particularly relevant for tracking drug delivery and cellular uptake in vivo .

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